Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate
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Overview
Description
Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate is a synthetic steroidal compound. It is known for its role in various biochemical and pharmacological applications. The compound has a molecular formula of C23H32O4 and a molecular weight of 372.4978 . It is also referred to as 11alpha-Acetoxyprogesterone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate typically involves the acetylation of 11alpha-hydroxyprogesterone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 11alpha position.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of this compound .
Scientific Research Applications
Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of certain hormonal disorders.
Mechanism of Action
The mechanism of action of Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate involves its interaction with specific molecular targets, such as hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions .
Comparison with Similar Compounds
Similar Compounds
11alpha-Hydroxyprogesterone: Similar in structure but lacks the acetate group.
Progesterone: Lacks the hydroxyl group at the 11alpha position.
Pregn-4-ene-3,20-dione, 11beta,17alpha,21-trihydroxy-, 21 acetate: Contains additional hydroxyl groups and an acetate group at different positions.
Uniqueness
Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate is unique due to its specific functional groups, which confer distinct biochemical properties and reactivity. Its ability to undergo selective reactions and its role as an intermediate in the synthesis of other steroidal compounds make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
(17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRPVTXREVYBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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